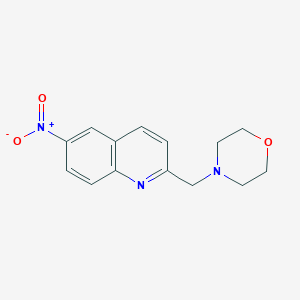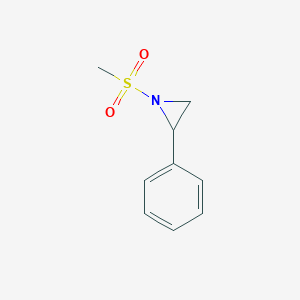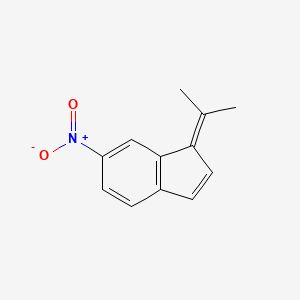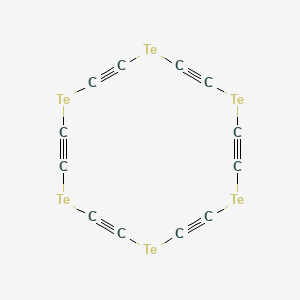
1,4,7,10,13,16-Hexatelluracyclooctadeca-2,5,8,11,14,17-hexayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13,16-Hexatelluracyclooctadeca-2,5,8,11,14,17-hexayne is a chemical compound with the molecular formula C₁₂Te₆. It is a cyclic tellurium compound characterized by alternating tellurium and carbon atoms connected by triple bonds
Preparation Methods
The synthesis of 1,4,7,10,13,16-Hexatelluracyclooctadeca-2,5,8,11,14,17-hexayne typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of tellurium-containing precursors.
Cyclization: The precursors undergo cyclization reactions under controlled conditions to form the cyclic structure.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1,4,7,10,13,16-Hexatelluracyclooctadeca-2,5,8,11,14,17-hexayne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of tellurium hydrides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,7,10,13,16-Hexatelluracyclooctadeca-2,5,8,11,14,17-hexayne has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactivity of tellurium-containing cyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and exploring its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential use in medical applications, such as drug delivery systems or as a component in diagnostic tools.
Mechanism of Action
The mechanism by which 1,4,7,10,13,16-Hexatelluracyclooctadeca-2,5,8,11,14,17-hexayne exerts its effects involves interactions with molecular targets and pathways. The compound’s tellurium atoms can form bonds with various biological molecules, potentially affecting their function.
Comparison with Similar Compounds
1,4,7,10,13,16-Hexatelluracyclooctadeca-2,5,8,11,14,17-hexayne can be compared with other similar compounds, such as:
1,4,7,10,13,16-Hexaoxacyclooctadecane: This compound contains oxygen atoms instead of tellurium and has different chemical properties and reactivity.
1,4,7,10,13,16-Hexaselenacyclooctadeca-2,5,8,11,14,17-hexayne: This compound contains selenium atoms and exhibits different reactivity and applications compared to the tellurium-containing compound.
Properties
CAS No. |
675831-11-5 |
|---|---|
Molecular Formula |
C12Te6 |
Molecular Weight |
910 g/mol |
IUPAC Name |
1,4,7,10,13,16-hexatelluracyclooctadeca-2,5,8,11,14,17-hexayne |
InChI |
InChI=1S/C12Te6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1 |
InChI Key |
MJNQHBIOTOYIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1#C[Te]C#C[Te]C#C[Te]C#C[Te]C#C[Te]C#C[Te]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


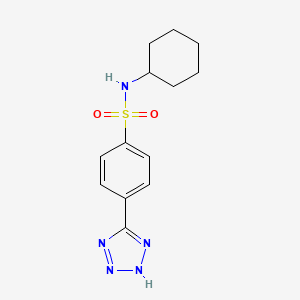
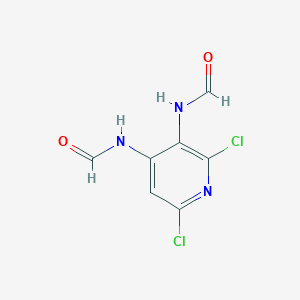
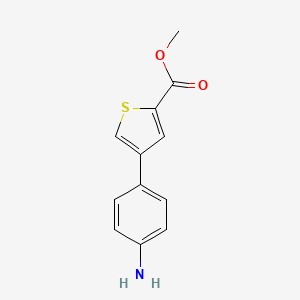
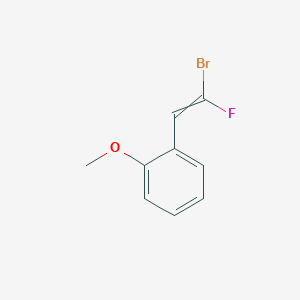
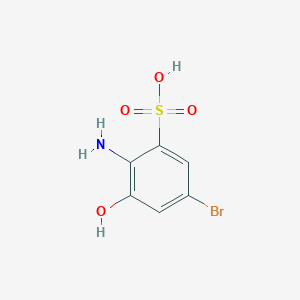
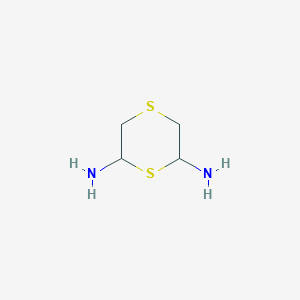
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
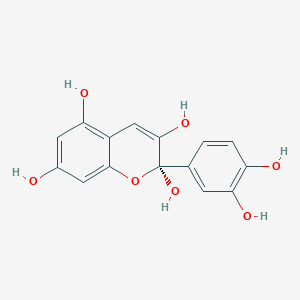
![{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid](/img/structure/B12529429.png)
